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Compound of Interest

Compound Name: 2-Hydroxyisophthalic acid

Cat. No.: B1222774

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2-
Hydroxyisophthalic acid and its corresponding methyl and ethyl esters. Due to the limited
availability of direct experimental data for 2-hydroxyisophthalic acid and its simple esters in
public databases, this guide utilizes data from its isomers, 2-hydroxyterephthalic acid and its
dimethyl ester, as illustrative examples. The provided experimental protocols are standardized
procedures applicable to the analysis of these aromatic compounds.

Introduction

2-Hydroxyisophthalic acid and its ester derivatives are aromatic compounds with potential
applications in medicinal chemistry and materials science. A thorough understanding of their
structural and electronic properties through spectroscopic analysis is crucial for their
development and application. This guide focuses on a comparative overview of their expected
characteristics using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-
Vis) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 2-
hydroxyisophthalic acid and its esters. Data for the isomeric 2-hydroxyterephthalic acid and
its dimethyl ester are provided for comparison and to infer the spectroscopic behavior of the
target compounds.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1222774?utm_src=pdf-interest
https://www.benchchem.com/product/b1222774?utm_src=pdf-body
https://www.benchchem.com/product/b1222774?utm_src=pdf-body
https://www.benchchem.com/product/b1222774?utm_src=pdf-body
https://www.benchchem.com/product/b1222774?utm_src=pdf-body
https://www.benchchem.com/product/b1222774?utm_src=pdf-body
https://www.benchchem.com/product/b1222774?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Table 1: *H NMR Spectral Data (Predicted and Comparative)

Aromatic Ester Alkyl
-OH Proton (9,
Compound Protons (9, Protons (9, Solvent
ppm)
ppm) ppm)
2-
Hydroxyisophthal
T 7.5-8.5(m) 10 - 13 (br s) N/A DMSO-ds
ic Acid
(Predicted)
Dimethyl 2-
Hydroxyisophthal 7.3 -8.3 (m) 9-11(s) ~3.9 (s, 6H) CDCls
ate (Predicted)
Diethyl 2-

) ~4.4 (q, 4H),
Hydroxyisophthal 7.3 -8.3 (m) 9-11(s) 1.4t 6H) CDCls
ate (Predicted) Y
Dimethyl 2-

Hydroxyterephth ~ 7.52 (dd), 7.63 3.92 (s, 3H), 3.98
yeroxylerep (de) 10.74 (s) ( ) CDClz

alate (d), 7.90 (d) (s, 3H)

(Experimental)[1]

Table 2: 13C NMR Spectral Data (Predicted and Comparative)
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Aromatic Carbonyl Ester Alkyl
Compound Carbons (o, Carbon (9, Carbons (9, Solvent
ppm) ppm) ppm)
2-
Hydroxyisophthal
, _ 115 - 160 165 - 175 N/A DMSO-ds
ic Acid
(Predicted)
Dimethyl 2-
Hydroxyisophthal 115 - 160 165- 170 ~52 CDCls
ate (Predicted)
Diethyl 2-
Hydroxyisophthal 115 - 160 165 - 170 ~61, ~14 CDCls
ate (Predicted)
Dimethyl 2-
115.7, 118.9,
Hydroxyterephth
119.7, 130.0, 166.0, 169.9 52.5,52.6 CDClIs
alate
] 136.4, 161.3
(Experimental)[1]

Table 3: Key IR Absorption Bands (cm~1)

Functional Group

2-Hydroxyisophthalic Acid

(Expected)

Esters (Expected)

O-H (Carboxylic Acid/Phenol)

2500-3300 (broad), ~3200-

~3200-3600 (Phenol)

3600
C-H (Aromatic) ~3000-3100 ~3000-3100
C=0 (Carboxylic Acid) ~1680-1710 N/A
C=0 (Ester) N/A ~1700-1730
C=C (Aromatic) ~1450-1600 ~1450-1600
C-O Stretch ~1200-1300 ~1200-1300
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Table 4: UV-Vis Absorption Maxima (A_max)

Compound Expected A_max (nm) in Methanol
2-Hydroxyisophthalic Acid ~210-220, ~250, ~290-310
Esters of 2-Hydroxyisophthalic Acid ~210-220, ~250, ~290-310

Table 5: Mass Spectrometry Data (Predicted m/z)

Compound Molecular lon [M]* Key Fragment lons (m/z)

_ _ _ 165 ([M-OH]*), 137 ([M-
2-Hydroxyisophthalic Acid[1][2] 182.02

COOH]Y)
Dimethyl 2- 179 ([M-OCHjs]*), 151 ([M-
y. 210,05 ( 3]%) (
Hydroxyisophthalate[3] COOCHs3]Y)

193 ([M-OCzHs]*), 165 (M-

Diethyl 2-Hydroxyisophthalate 238.08
y y yisop COOCz2Hs]")

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the carbon-hydrogen framework of the molecules.
 Instrumentation: A 400 MHz or higher NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-de for the acid, CDCIs for the esters).
Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

e 1H NMR Acquisition: The data is acquired with a sufficient number of scans to obtain a good
signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay
are optimized for quantitative analysis.

e 13C NMR Acquisition: Proton-decoupled spectra are acquired to simplify the spectrum to one
peak per unique carbon atom. A larger number of scans is typically required compared to H
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NMR due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

o Objective: To identify the functional groups present in the molecules.
e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small
amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed
into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used
for direct analysis of the solid or liquid sample.

» Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm~1). A
background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted
from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Objective: To investigate the electronic transitions within the conjugated 1t-system.
e Instrumentation: A dual-beam UV-Vis spectrophotometer.

o Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent
solvent, such as methanol or ethanol. The concentration is adjusted to obtain an absorbance
reading between 0.1 and 1.0.

» Data Acquisition: The absorbance is measured over a wavelength range of approximately
200-400 nm. A baseline is recorded using a cuvette containing only the solvent.

Mass Spectrometry (MS)

o Objective: To determine the molecular weight and fragmentation pattern of the molecules.

e Instrumentation: A mass spectrometer, often coupled with a chromatographic system like
Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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o Sample Preparation: For GC-MS, the sample may need to be derivatized to increase its
volatility. For LC-MS, the sample is dissolved in a suitable solvent compatible with the mobile
phase.

o Data Acquisition: Electron lonization (El) is a common ionization technique for GC-MS, while
Electrospray lonization (ESI) is frequently used for LC-MS. The mass spectrum is recorded,
showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Visualizations
General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an
organic compound.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic
characterization of organic compounds.
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Structural Comparison

This diagram shows the structural relationship between 2-hydroxyisophthalic acid and its
dimethyl ester.

2-Hydroxyisophthalic Acid Dimethyl 2-Hydroxyisophthalate

Esterification
(CHsOH, H*)

>

Click to download full resolution via product page

Caption: The esterification of 2-hydroxyisophthalic acid to form its dimethyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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